1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further substituted with a trifluoromethyl group (-CF3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene typically involves the diazotization of an appropriate amine precursor. One common method includes the reaction of 4-(trifluoromethyl)benzylamine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt. This intermediate is then treated with a base to yield the desired diazo compound.
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The diazo group can be reduced to form amines or other derivatives.
Coupling Reactions: The compound can undergo diazo coupling with phenols or amines to form azo compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Coupling: Phenols or amines in the presence of a base.
Major Products:
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Coupling: Azo compounds with vibrant colors.
Scientific Research Applications
1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials to impart specific properties, such as fluorescence or thermal stability.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Agriculture: Used in the development of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene involves the reactivity of the diazo group. In electrophilic substitution reactions, the diazo group acts as an electrophile, facilitating the formation of new bonds. In reduction reactions, the diazo group is converted to an amine, altering the compound’s properties. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring.
Comparison with Similar Compounds
1-[Diazo(phenyl)methyl]benzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
4-(Trifluoromethyl)benzenediazonium chloride: A diazonium salt with similar reactivity but different solubility and handling properties.
Uniqueness: 1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the diazo and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electron-withdrawing capacity, making it more reactive in certain chemical transformations.
Properties
CAS No. |
60664-82-6 |
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Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[diazo(phenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-8-6-11(7-9-12)13(19-18)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JQYOBIUMRLNVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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